2-(Azidomethyl)-4,4-difluorooxolane
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Overview
Description
2-(Azidomethyl)-4,4-difluorooxolane is a chemical compound that features an azide group attached to a difluorinated oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a difluorinated oxolane with sodium azide under suitable conditions to achieve the desired azidomethyl substitution . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of 2-(Azidomethyl)-4,4-difluorooxolane may involve continuous flow processes to ensure efficient and scalable synthesis. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, thereby optimizing yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(Azidomethyl)-4,4-difluorooxolane undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, leading to the formation of different functionalized derivatives.
Cycloaddition Reactions:
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions
Sodium Azide (NaN3): Used for introducing the azide group.
Dimethylformamide (DMF): Common solvent for substitution reactions.
Copper(I) Catalysts: Used in Huisgen cycloaddition reactions.
Lithium Aluminum Hydride (LiAlH4): Reducing agent for azide reduction.
Major Products Formed
Triazoles: Formed via cycloaddition reactions.
Amines: Formed via reduction of the azide group.
Scientific Research Applications
2-(Azidomethyl)-4,4-difluorooxolane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Azidomethyl)-4,4-difluorooxolane primarily involves the reactivity of the azide group. The azide group can undergo cycloaddition reactions to form stable triazole rings, which can then interact with various molecular targets. Additionally, the azide group can be reduced to an amine, which can participate in further chemical transformations .
Comparison with Similar Compounds
Similar Compounds
2-(Azidomethyl)oxolane: Lacks the difluorination, making it less reactive in certain contexts.
4,4-Difluorooxolane: Lacks the azide group, limiting its utility in cycloaddition reactions.
2-(Azidomethyl)-4-fluorooxolane: Contains only one fluorine atom, which may affect its reactivity and stability.
Uniqueness
2-(Azidomethyl)-4,4-difluorooxolane is unique due to the presence of both the azide group and the difluorinated oxolane ring. This combination imparts distinct reactivity and stability, making it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
2-(azidomethyl)-4,4-difluorooxolane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F2N3O/c6-5(7)1-4(11-3-5)2-9-10-8/h4H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUNOEIBIBAYJSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC1(F)F)CN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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